![molecular formula C19H20ClN3O5 B2993683 1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene CAS No. 478048-90-7](/img/structure/B2993683.png)

1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

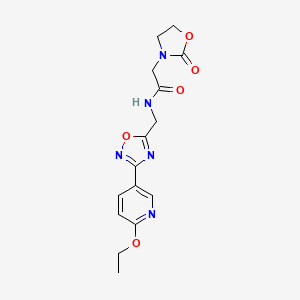

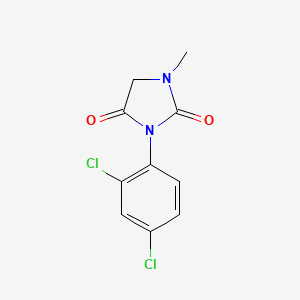

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a nitro group and a complex side chain. The side chain includes a carbonyl group linked to an oxyimino group, which is further linked to a 3,3-dimethylbutoxy group. The carbonyl group is also linked to a 3-chloroanilino group.Scientific Research Applications

Biodegradation Potential

Research on similar compounds, such as 1-chloro-4-nitrobenzene, has demonstrated their biodegradation potential by specific bacterial strains. These strains utilize such compounds as a sole source of carbon, nitrogen, and energy, converting them into less harmful products. This transformation process involves the reduction of the nitro group and subsequent rearrangement, highlighting the potential of bioremediation in treating environmental pollutants (E. Katsivela et al., 1999).

Catalytic Reduction Insights

Studies on model molecules with oxygenated groups have provided insights into the catalysis of nitrobenzene reduction. The presence of carbonyl and hydroxyl groups on a carbon catalyst significantly affects the reduction process, offering a deeper understanding of carbocatalysis. This knowledge can be applied to develop more efficient catalysts for industrial applications (Shuchang Wu et al., 2014).

Chemical Synthesis and Reactions

Research on the synthesis and reactions of nitronyl and imino nitroxides has improved yields and opened new pathways for creating structures with potential applications in materials science and magnetic resonance imaging (MRI) contrast agents. These advancements demonstrate the compound's relevance in organic chemistry and materials science (C. Hirel et al., 2001).

Magnetic Properties and Biological Activity

The synthesis of Schiff base ligands containing azo groups and their copper(II) and cobalt(II) complexes has been studied for their magnetic properties and potential biological activity. These complexes exhibit paramagnetic behavior, indicating applications in magnetic materials and potential therapeutic agents (R. A. Ahmadi & S. Amani, 2012).

Environmental Photocatalysis

The photocatalytic mineralization of nitrogen-containing benzene derivatives, including nitrobenzene and its derivatives, has shown effective degradation into carbon dioxide, nitrate, and ammonium ions under specific conditions. This process presents a viable method for the detoxification of water contaminated with aromatic pollutants, contributing to environmental cleanup efforts (P. Piccinini et al., 1997).

Safety and Hazards

properties

IUPAC Name |

[(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino] N-(3-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O5/c1-19(2,3)17(12-27-16-10-5-4-9-15(16)23(25)26)22-28-18(24)21-14-8-6-7-13(20)11-14/h4-11H,12H2,1-3H3,(H,21,24)/b22-17- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJZPNZQGJQNNZ-XLNRJJMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=NOC(=O)NC1=CC(=CC=C1)Cl)COC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=N\OC(=O)NC1=CC(=CC=C1)Cl)/COC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2993603.png)

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2993607.png)

![1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2993608.png)

![2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2993610.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2993620.png)

![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2993623.png)